molecular formula C11H10BrNO2 B1379135 (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol CAS No. 1159981-17-5

(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No. B1379135
CAS RN: 1159981-17-5
M. Wt: 268.11 g/mol
InChI Key: CLMXHCRMTIJBOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a pyrazoline derivative with a 4-bromophenyl group has been synthesized and studied for its biological activities . Another compound, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been used as a building block for side-chain liquid crystal oligomers and polymers .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of a chalcone derivative of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been studied using quantum chemical investigations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used in the synthesis of methacrylate oligomers through free radical polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the liquid crystalline behavior of new comb-shaped methacrylate oligomers derived from 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been reported .

Scientific Research Applications

Liquid Crystal Displays (LCDs)

(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol: is a key intermediate in the synthesis of heterocyclic liquid crystals . These materials are crucial for the development of LCDs, which are ubiquitous in modern electronic devices. The compound’s ability to form ordered liquid crystal phases makes it valuable for creating displays with high resolution and low power consumption.

Side-Chain Liquid Crystal Oligomers and Polymers

The compound serves as a versatile building block for side-chain liquid crystal oligomers and polymers . These materials exhibit smectic A mesophases and are used in advanced materials research, including the development of flexible electronic components and sensors .

Organic Semiconductors

Due to its structural properties, (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol can be utilized in the synthesis of organic semiconductors . These semiconductors are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are used in energy-efficient lighting and solar energy conversion.

Polymer Synthesis

The compound is used in the free radical polymerization process to create methacrylate oligomers . These oligomers are significant for producing high-performance polymers with applications in aerospace , automotive , and medical devices due to their chemical resistance and mechanical strength.

Main-Chain Liquid Crystal Polymers (MCLCPs)

It is also a precursor for main-chain liquid crystal polymers (MCLCPs) through Mizoroki–Heck polymerization . MCLCPs have a wide range of applications, including advanced composites , high-strength fibers , and membranes for gas separation.

Biological Importance

The structural motif of isoxazole present in (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol is found in many biologically important compounds . This makes it a potential candidate for pharmaceutical research, particularly in the design of drugs with specific binding affinities to target proteins.

Safety and Hazards

The safety data sheet for 3-Bromophenol, a compound with a similar structure, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXHCRMTIJBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247023
Record name 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol

CAS RN

1159981-17-5
Record name 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159981-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 2
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 3
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 4
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 5
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 6
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol

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